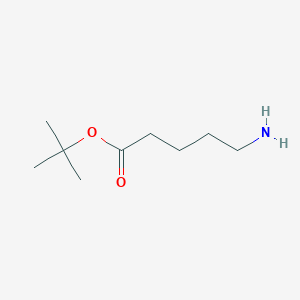

Tert-butyl 5-aminopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUJPZBBBNJPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to Tert-butyl 5-aminopentanoate (CAS: 63984-03-2)

This compound, identified by CAS number 63984-03-2, is a bifunctional aliphatic linker that has become an invaluable tool in modern synthetic chemistry, particularly within pharmaceutical and biochemical research.[1][2] Its structure, featuring a terminal primary amine and a sterically hindered tert-butyl ester, provides two distinct reactive sites with orthogonal stability. This unique arrangement allows for sequential, controlled modifications, making it a cornerstone in the construction of complex molecules, from novel therapeutic agents to sophisticated biochemical probes.

The primary amine serves as a versatile nucleophilic handle for conjugation, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under specific acidic protocols.[3][4] This guide, intended for researchers and drug development professionals, will explore the core properties, synthesis, reactivity, and strategic applications of this compound, providing both foundational knowledge and field-proven experimental protocols.

Physicochemical Properties & Spectroscopic Signature

Accurate identification and confirmation of purity are paramount in any synthetic workflow. This compound is typically a colorless to light yellow liquid.[5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63984-03-2 | [5][6][7] |

| Molecular Formula | C₉H₁₉NO₂ | [6][7][8] |

| Molecular Weight | 173.25 g/mol | [9][10] |

| Appearance | Colorless to light yellow Liquid | [5][7] |

| Boiling Point | 220.1 ± 23.0 °C (Predicted) | [5][11] |

| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [5][11] |

| pKa | 10.27 ± 0.10 (Predicted) | [5][11] |

| Storage | Store in freezer, under -20°C, inert atmosphere | [5][11] |

Analytical Characterization: The Scientist's Fingerprint

Verifying the identity and purity of this compound is critical. The following data represent a typical spectroscopic profile.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature. A defining feature is the large singlet at approximately δ 1.44 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl ester.[12] Other expected signals include multiplets for the methylene groups of the pentanoate backbone and a triplet near δ 2.7-2.8 ppm for the methylene group adjacent to the amine.[12] The presence of the tert-butyl signal is not only diagnostic but its exceptional sharpness and intensity, even when the molecule is attached to large proteins, make it a useful NMR probe for studying macromolecular complexes.[13]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the ester near 172-173 ppm.[14]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺ at m/z 174.15.

Synthesis and Purification: From Precursor to Product

A common and reliable method for synthesizing this compound involves a two-step process starting from tert-butyl 5-bromopentanoate. This approach is favored for its high yield and straightforward execution.[12]

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Azide Reduction

This protocol is adapted from established literature procedures.[12] The causality behind this choice rests on the high efficiency of the SN2 displacement of bromide by azide and the mild, high-yielding nature of the Staudinger reduction, which avoids harsh reagents that could cleave the ester.

Materials:

-

tert-Butyl 5-bromopentanoate

-

Sodium azide (NaN₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Chloroform (or Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Azide Formation:

-

Dissolve tert-butyl 5-bromopentanoate (1.0 eq) in dry DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 70-80 °C and stir for 16-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

After cooling to room temperature, dilute the mixture with chloroform and wash sequentially with water and brine to remove DMF and excess salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 5-azidopentanoate.

-

-

Staudinger Reduction:

-

Dissolve the crude azide intermediate from the previous step in THF.

-

Add triphenylphosphine (1.1 eq) to the solution. A vigorous evolution of nitrogen gas will be observed.

-

Once the gas evolution ceases, add a few drops of water to the reaction mixture to hydrolyze the aza-ylide intermediate.

-

Continue stirring for an additional 4 hours at room temperature.

-

Evaporate the THF under reduced pressure.

-

-

Purification:

-

The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient eluent system such as 5% methanol in chloroform or dichloromethane, to isolate the pure this compound as a yellow liquid.[12]

-

The Chemistry of a Bifunctional Linker

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for a modular approach to synthesis where one end of the molecule can be modified while the other remains protected.

Caption: Dual reactivity of this compound.

-

Amine Terminus Reactivity: The primary amine is a potent nucleophile, readily participating in standard amine chemistries such as amide bond formation with carboxylic acids (using coupling reagents like EDC/HOBt), acylation with acid chlorides, and reductive amination with aldehydes or ketones. This allows for the attachment of the linker to a wide variety of substrates.

-

Ester Terminus as a Protecting Group: The tert-butyl ester is a workhorse protecting group for carboxylic acids.[15] Its key advantage is its stability under basic, nucleophilic, and hydrogenolysis conditions, which are often used in peptide synthesis and other complex synthetic routes.[3] Deprotection is cleanly and efficiently achieved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.[3] This orthogonality is the cornerstone of its strategic application.

Applications in Drug Discovery and Research

The unique properties of this compound make it a valuable intermediate in several high-impact research areas.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of diverse pharmaceuticals, particularly those targeting neurological and metabolic disorders.[1] For example, it is a documented starting material for constructing the (S)-2-aminoglutarimide moiety, a critical component in certain advanced therapeutic agents.[16]

-

PROTAC Linker Synthesis: In the rapidly evolving field of targeted protein degradation, this compound and its derivatives are used as aliphatic linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18] The pentanoate chain provides the necessary spacing and flexibility for the two ends of the PROTAC to bind their respective proteins effectively.

-

Peptide and Peptoid Synthesis: The compound is used in the production of peptides and peptoids, where it can be incorporated as a non-natural amino acid to modulate the final structure's properties, such as stability or binding affinity.[1][14]

Key Experimental Protocols

The following protocols outline common transformations involving this compound.

Protocol 1: Deprotection of the Tert-butyl Ester

This protocol demonstrates the standard procedure for cleaving the ester to reveal the free carboxylic acid.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Step-by-Step Methodology:

-

Dissolve the this compound (1.0 eq) in DCM (approx. 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (a 25-50% solution in DCM, v/v) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting crude 5-aminopentanoic acid (as its TFA salt) can often be precipitated by adding cold diethyl ether and collected by filtration.

Protocol 2: Amide Coupling (EDC/HOBt)

This protocol describes the coupling of the amine group to a generic carboxylic acid.

Materials:

-

This compound

-

A generic carboxylic acid (R-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Step-by-Step Methodology:

-

Dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry DCM or DMF.

-

Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

-

Add this compound (1.1 eq) to the reaction mixture, followed by DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Dilute the reaction with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired amide.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as causing skin and serious eye irritation.[7][19] It may also cause respiratory irritation.[7] The GHS pictogram is GHS07 (Warning).[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[19] Handling should be performed in a well-ventilated area or a chemical fume hood.[19][20]

-

Handling: Avoid contact with skin and eyes.[20] Avoid breathing vapors or mists.[7] Wash hands thoroughly after handling.[19]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a freezer at or below -20 °C under an inert atmosphere.[5][10][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 63984-03-2|this compound|BLD Pharm [bldpharm.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. synarchive.com [synarchive.com]

- 5. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]

- 6. 63984-03-2 | MFCD08275839 | this compound [aaronchem.com]

- 7. 5-Aminopentanoic acid tert-butyl ester 95% | CAS: 63984-03-2 | AChemBlock [achemblock.com]

- 8. This compound | C9H19NO2 | CID 10607312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Aminopentanoic acid tert-butyl ester | Amines | Ambeed.com [ambeed.com]

- 10. 63984-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 11. This compound|lookchem [lookchem.com]

- 12. rsc.org [rsc.org]

- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. tert-Butyl Ethers [organic-chemistry.org]

- 16. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 17. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. chemicalbook.com [chemicalbook.com]

Tert-butyl 5-aminopentanoate molecular weight

An In-Depth Technical Guide to Tert-butyl 5-aminopentanoate: A Versatile Building Block for Advanced Research and Drug Development

Abstract

This compound is a bifunctional chemical entity of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a free primary amine, makes it an invaluable building block for the synthesis of complex molecules, including pharmaceutical intermediates, peptoids, and specialized linkers. This guide provides a comprehensive overview of its physicochemical properties, core applications, handling protocols, and a detailed experimental methodology, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties: Free Base vs. Hydrochloride Salt

This compound is most commonly available in two forms: the free base and the hydrochloride salt. The choice between these forms is critical and depends on the specific requirements of the chemical transformation. The hydrochloride salt is often preferred for its enhanced stability and solubility in certain solvent systems.[1]

A summary of the key quantitative data for both forms is presented below for easy comparison.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| Molecular Weight | 173.25 g/mol [2][3] | 209.71 g/mol [4][5] |

| Molecular Formula | C₉H₁₉NO₂[2][3][6] | C₉H₂₀ClNO₂[1] |

| CAS Number | 63984-03-2[2][3][7] | 1283760-93-9[1][4] |

| Appearance | Colorless to light yellow liquid[7] | White wax-like or brown solid[1] |

| Predicted Boiling Point | 220.1 ± 23.0 °C[7] | Not Applicable |

| Predicted Density | 0.940 ± 0.06 g/cm³[7] | Not Applicable |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere, keep in dark place.[3][7] | Store at 0 - 8 °C.[1] |

Strategic Applications in Drug Discovery and Development

The unique structure of this compound makes it a versatile intermediate for several high-value applications in pharmaceutical R&D.

Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a crucial starting material in the synthesis of complex APIs. Notably, it is a key building block for constructing the (S)-2-aminoglutarimide moiety, which is a core component of certain modern therapeutics.[8] Its use in the development of drugs targeting neurological disorders has been specifically highlighted.[1] While several synthetic routes exist, researchers should be aware that some established methods are not optimized for large-scale synthesis, facing challenges with high solvent volumes and uncontrolled precipitation during workup.[8]

Building Block in Peptide and Peptoid Chemistry

The primary amine and protected carboxyl group allow for directional, controlled synthesis, making it a valuable component in peptide chemistry.[1] It can be incorporated into peptide chains to introduce a flexible, five-carbon spacer. Furthermore, it is utilized in the synthesis of sequence-defined peptoids, which are peptide mimics with modified backbones that can offer advantages in stability and cell permeability.[9]

Versatile Linker Chemistry

While direct citation points to the related tert-butyl (5-aminopentyl)carbamate as a PROTAC linker[10], the underlying aminopentanoate structure is fundamental to a class of flexible alkyl linkers used in constructing bifunctional molecules. The five-carbon chain provides spatial separation between two active domains of a molecule, which is critical for optimizing binding and biological activity in modalities like Proteolysis Targeting Chimeras (PROTACs).

Synthesis, Handling, and Experimental Workflow

Synthetic Overview

A common and efficient laboratory-scale synthesis of related chiral intermediates starts from L-glutamic acid, which undergoes suitable protection of its functional groups followed by a selective reduction.[11] This highlights a reliable pathway for accessing such bifunctional building blocks from readily available starting materials.

Standard Laboratory Handling & Storage Protocol

Proper handling and storage are paramount to maintain the integrity of the compound.

Protocol Steps:

-

Receiving and Logging: Upon receipt, inspect the container for damage. Log the material into the chemical inventory, noting the form (free base or HCl salt).

-

Storage: Immediately transfer the container to the appropriate storage location as specified in the table above. The free base requires freezer storage (-20°C) under an inert atmosphere[3], while the HCl salt is more stable at refrigerated temperatures (0-8°C).[1]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles or atmospheric exposure, it is advisable to aliquot the material into smaller, single-use vials under an inert gas (e.g., Argon or Nitrogen).

-

Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.[12][13] The material is known to cause skin and eye irritation.[13]

-

Dispensing: Conduct all weighing and solution preparation in a well-ventilated chemical fume hood.[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

General Experimental Workflow Diagram

The following diagram outlines the typical workflow for utilizing this compound in a chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bio-fount.com [bio-fount.com]

- 3. 63984-03-2|this compound|BLD Pharm [bldpharm.com]

- 4. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1283760-93-9 | this compound hydrochloride | Ambeed.com [ambeed.com]

- 6. keyorganics.net [keyorganics.net]

- 7. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]

- 8. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to Tert-butyl 5-aminopentanoate: Synthesis, Characterization, and Applications

Abstract

Tert-butyl 5-aminopentanoate is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine and a sterically hindered tert-butyl ester, makes it a valuable building block for creating complex molecules, including peptide mimetics, PROTAC linkers, and pharmaceutical intermediates. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at the primary amine. This guide provides a comprehensive overview of the compound's properties, a detailed, field-tested synthesis protocol, in-depth spectroscopic characterization, and a discussion of its critical applications in drug discovery.

Introduction: The Strategic Advantage of Bifunctional Building Blocks

In the intricate field of drug development, the design of molecules with precise functionalities is paramount. Bifunctional building blocks, such as this compound, are indispensable tools that offer chemists strategic control over synthetic pathways. The core value of this molecule lies in the orthogonal nature of its two functional groups.

The primary amine (-NH₂) is a versatile nucleophile, readily participating in amide bond formation, alkylation, and reductive amination. The tert-butyl ester (-C(O)OC(CH₃)₃), conversely, is a sterically bulky group that effectively masks the carboxylic acid functionality. This ester is notably stable under a wide range of conditions, including those that are basic or nucleophilic, yet it can be selectively cleaved under acidic conditions. This differential reactivity allows for the sequential modification of the molecule, a crucial strategy in multi-step syntheses of complex pharmaceutical agents.[1] The five-carbon aliphatic chain also provides a flexible spacer, which is often desirable in the design of linkers for targeted protein degraders (PROTACs) or in modifying the pharmacokinetic properties of a lead compound.[2][3]

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of this compound and its common hydrochloride salt form are summarized below. The salt form is often used to improve stability and solubility.[4]

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| IUPAC Name | This compound | This compound hydrochloride | [5],[6] |

| Synonyms | 5-Aminopentanoic acid tert-butyl ester | 5-Aminopentanoic acid tert-butyl ester HCl | [7] |

| CAS Number | 63984-03-2 | 1283760-93-9 | [8],[9] |

| Molecular Formula | C₉H₁₉NO₂ | C₉H₂₀ClNO₂ | [10],[6] |

| Molecular Weight | 173.25 g/mol | 209.70 g/mol | [8],[4] |

| Appearance | Yellow liquid or off-white solid | White to brown solid | [11],[4] |

| Storage | Store at 0-8 °C | Store at 0-8 °C | [4],[12] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached in several ways. A common and reliable method involves the protection of 5-aminopentanoic acid. However, a more direct and often higher-yielding laboratory-scale synthesis starts from a precursor like tert-butyl 5-bromopentanoate. The following protocol is based on established chemical transformations.

Reaction Scheme

The synthesis is a two-step process starting from tert-butyl 5-bromopentanoate:

-

Azide Formation: Nucleophilic substitution of the bromide with sodium azide.

-

Staudinger Reduction: Reduction of the resulting azide to the primary amine using triphenylphosphine.

Detailed Experimental Protocol

Materials:

-

tert-butyl 5-bromopentanoate

-

Sodium azide (NaN₃)

-

Triphenylphosphine (PPh₃)

-

Dry Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step 1: Synthesis of tert-butyl 5-azidopentanoate

-

Dissolve tert-butyl 5-bromopentanoate (1.0 eq) in dry DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 70-80 °C and stir for 16-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with chloroform and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide intermediate.

Causality Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the azide salt and promoting the nucleophilic attack. Heating is necessary to overcome the activation energy of the reaction. The aqueous workup removes residual DMF and inorganic salts.

Step 2: Reduction to this compound

-

Dissolve the crude tert-butyl 5-azidopentanoate from Step 1 in THF.

-

Slowly add triphenylphosphine (1.1 eq) to the solution. A vigorous evolution of nitrogen gas will be observed.

-

Once the gas evolution ceases, add a few drops of water to the reaction mixture and continue stirring for an additional 4 hours.

-

Evaporate the THF under reduced pressure.

-

The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct.

Causality Insight: This is a classic Staudinger reduction. The triphenylphosphine attacks the azide, leading to the formation of a phosphazide intermediate, which then loses dinitrogen gas to form an aza-ylide. Hydrolysis of this ylide with water yields the primary amine and triphenylphosphine oxide.

Step 3: Purification

-

Purify the residue from Step 2 using flash column chromatography on silica gel.

-

Elute with a gradient of 0-5% methanol in chloroform.

-

Combine the fractions containing the product (identified by TLC) and concentrate under reduced pressure to afford pure this compound as a yellow liquid.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The data below represent typical values obtained for the final product.

-

¹H NMR (Proton NMR): In CDCl₃, the spectrum reveals characteristic peaks. The nine equivalent protons of the tert-butyl group appear as a sharp singlet around δ 1.44 ppm. The methylene protons of the pentanoate chain appear as multiplets between δ 1.5-1.6 ppm (C3-H₂ and C4-H₂), a triplet around δ 2.1-2.2 ppm (C2-H₂), and a triplet around δ 2.7-2.8 ppm (C5-H₂). The amine protons (-NH₂) typically appear as a broad singlet.[11]

-

¹³C NMR (Carbon NMR): The spectrum in CDCl₃ would show a signal for the quaternary carbon of the tert-butyl group around δ 80.0 ppm and the methyl carbons around δ 27.9 ppm. The carbonyl carbon of the ester appears downfield around δ 172.7 ppm. The methylene carbons of the chain will appear at distinct chemical shifts.[13]

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong C=O stretch for the ester at approximately 1730 cm⁻¹. The N-H stretching of the primary amine will be visible as a medium intensity peak (or a doublet) in the region of 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the protonated molecule [M+H]⁺ with a calculated m/z of 174.1489.[14]

Applications in Research and Drug Development

The utility of this compound is broad, serving as a versatile intermediate in several areas of pharmaceutical development.

-

Peptide Synthesis and Peptidomimetics: The compound acts as a non-natural amino acid surrogate. The amine can be coupled to the C-terminus of a peptide chain, and after deprotection of the ester, the newly revealed carboxylic acid can be coupled to another amine, extending the chain. This introduces a flexible five-carbon linker into the peptide backbone, which can be used to modulate biological activity or stability.[4]

-

PROTAC and Linker Chemistry: It is an ideal building block for constructing linkers in Proteolysis Targeting Chimeras (PROTACs).[2][15] The amine can be attached to a ligand for a target protein, while the carboxylic acid (after deprotection) can be connected to a ligand for an E3 ubiquitin ligase, creating the bifunctional molecule essential for inducing protein degradation.[3]

-

Pharmaceutical Intermediates: It serves as a key starting material for more complex active pharmaceutical ingredients (APIs). For instance, derivatives are used in the synthesis of compounds targeting neurological disorders and in the construction of glutarimide moieties found in certain anticancer agents.[4][16] Its structure is also found in the development of agrochemicals and cosmetic formulations.[4]

Safety, Handling, and Storage

Safety:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

Handling and Storage:

-

The compound should be stored in a tightly sealed container.

-

Recommended storage is at refrigerated temperatures (0-8 °C) to ensure long-term stability.[4][12]

Conclusion

This compound is a high-value chemical tool whose strategic design enables complex and controlled organic synthesis. The orthogonal reactivity of its amine and protected carboxylate functions provides a reliable platform for building sophisticated molecules. From modifying peptides to serving as a cornerstone in the synthesis of PROTACs and other pharmaceuticals, its importance in the drug discovery and development pipeline is well-established and continues to grow. This guide provides the foundational knowledge for its effective synthesis, characterization, and application in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-5-aminopentanoic acid, 27219-07-04 | BroadPharm [broadpharm.com]

- 3. selleckchem.com [selleckchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Aminopentanoic acid tert-butyl ester 95% | CAS: 63984-03-2 | AChemBlock [achemblock.com]

- 6. 5-Aminopentanoic acid tert-butyl ester hydrochloride 95% | CAS: 1283760-93-9 | AChemBlock [achemblock.com]

- 7. 63984-03-2|this compound|BLD Pharm [bldpharm.com]

- 8. 63984-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. keyorganics.net [keyorganics.net]

- 11. rsc.org [rsc.org]

- 12. 5-Aminopentanoic acid tert-butyl ester hydrochloride | 1283760-93-9 [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

- 14. PubChemLite - this compound hydrochloride (C9H19NO2) [pubchemlite.lcsb.uni.lu]

- 15. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]

- 16. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Tert-butyl 5-aminopentanoate Hydrochloride

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and complex organic synthesis, precision is paramount. The success of a reaction, the viability of a formulation, and the purity of a final compound often hinge on a fundamental, yet frequently overlooked, parameter: solubility. This guide is designed for the practicing researcher, scientist, and drug development professional who understands that a deep, mechanistic appreciation of a molecule's behavior in solution is not just academic—it is a cornerstone of efficient and successful research.

We will dissect the solubility profile of tert-butyl 5-aminopentanoate hydrochloride, a versatile building block and linker molecule. This is not a mere compilation of data. Instead, this document serves as a technical whitepaper, structured to provide a holistic understanding. We will move from the theoretical underpinnings of its molecular structure to the practical, step-by-step methodologies for empirical solubility determination. Our focus will be on the causality behind the observations and the logic informing experimental design, empowering you not just to use this compound, but to master its application.

Core Concepts: Understanding the Molecule

This compound hydrochloride is a bifunctional organic molecule utilized as an intermediate and building block in a range of applications, from peptide synthesis to the development of novel therapeutics.[1] Its utility is derived from its structure: a five-carbon chain functionalized with a terminal primary amine (as a hydrochloride salt) and a carboxylic acid protected as a tert-butyl ester.

The hydrochloride salt form is particularly advantageous, enhancing the compound's stability and, crucially, its solubility in polar media compared to the free base.[1] This allows for easier handling and more reliable performance in aqueous reaction conditions and formulations.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The table below summarizes the key characteristics of this compound hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ClNO₂ | [1] |

| Molecular Weight | 209.7 g/mol | [1] |

| Appearance | White, wax-like or brown solid | [1] |

| CAS Number | 1283760-93-9 | [1] |

| Storage Conditions | 0 - 8 °C, Inert atmosphere | [1] |

Chemical Structure

The structure reveals a molecule with dual character: a polar, hydrophilic head (the ammonium chloride group) and a more nonpolar, lipophilic tail (the pentanoate chain and bulky tert-butyl group). This amphipathic nature is the primary determinant of its solubility behavior across different solvent systems.

Caption: Chemical structure of this compound hydrochloride.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational model for predicting solubility. The solubility of this compound hydrochloride is a direct result of the interplay between its ionic and covalent characteristics.

-

Polar Solvents (e.g., Water, Ethanol): The primary driver of solubility in polar solvents is the ammonium chloride group. This ionic salt readily interacts with the dipoles of polar protic solvents like water and ethanol through strong ion-dipole interactions and hydrogen bonding. The hydrochloride form is significantly more water-soluble than its corresponding free amine base.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be very low. The highly polar ammonium chloride headgroup cannot establish favorable interactions with nonpolar solvent molecules, making the energetic cost of dissolution prohibitive.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) can solvate the cation (R-NH3+) effectively but are less effective at solvating the chloride anion. While solubility is generally expected, it may be less than in highly protic solvents like water.

The Critical Influence of pH on Aqueous Solubility

For an ionizable compound like this, pH is the most critical factor governing aqueous solubility. The primary amine exists in equilibrium between its protonated (ammonium, R-NH3+) and deprotonated (free amine, R-NH2) forms. The position of this equilibrium is dictated by the pKa of the conjugate acid (R-NH3+) and the pH of the solution.

The pKa of the primary amine of the parent 5-aminopentanoic acid is predicted to be approximately 10.21. The ester group has a negligible effect on the amine's basicity.

Caption: pH-dependent equilibrium of the primary amine functional group.

-

At acidic to neutral pH (pH << pKa): The amine will be almost exclusively in its protonated, cationic form (R-NH3+). This ionic species is highly polar and will exhibit its maximum solubility in water.

-

At alkaline pH (pH >> pKa): The amine will be deprotonated to its free base form (R-NH2). This neutral species is significantly less polar, and its aqueous solubility will dramatically decrease, likely leading to precipitation from the solution.

This behavior is critical in practice. For instance, during a reaction workup, adjusting the pH of an aqueous layer can be used to either keep the compound in solution or force it to precipitate for isolation.

Quantitative Solubility Data

Experimentally determined, quantitative solubility data for this compound hydrochloride is not widely available in the public literature. Material Safety Data Sheets for the compound often list water solubility as "Not Available".

However, we can infer its likely behavior by examining related compounds:

| Compound | Solvent | Solubility | Notes | Source(s) |

| 5-Aminovaleric Acid (Parent Acid) | Water | 1000 mg/mL (at 20°C) | Extremely high solubility due to zwitterionic nature at neutral pH. | [2] |

| Methyl 5-aminopentanoate HCl | Water | Soluble | Qualitative data. Expected to be highly soluble due to the polar groups. | [3][4] |

| This compound HCl | Water | Data not available (Expected to be high) | The hydrochloride salt form enhances solubility over the free base. | [1] |

| This compound HCl | Ethanol | Data not available (Expected to be soluble) | Ethanol is a polar protic solvent capable of solvating the salt. | |

| This compound HCl | DMSO | Data not available (Expected to be soluble) | DMSO is a polar aprotic solvent, which should dissolve the compound. |

Expert Insight: The tert-butyl group, while increasing lipophilicity compared to a methyl or ethyl ester, is unlikely to render the hydrochloride salt insoluble in water. High solubility is still expected, though perhaps moderately lower than the methyl ester analog. The most significant drop in solubility will occur upon deprotonation of the amine at high pH.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

When precise solubility data is required for applications such as formulation development or physicochemical profiling, it must be determined empirically. The Shake-Flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility. The following protocol is a self-validating system grounded in international guidelines.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved states. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a validated analytical method (e.g., HPLC-UV, LC-MS).

Workflow Diagram

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

1. Preparation:

- Causality: To ensure equilibrium is reached with a solid phase present, a clear excess of the compound is necessary.

- Action: Accurately weigh approximately 10-20 mg of this compound hydrochloride into several (n=3 for statistical validity) glass vials.

- Action: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, pH 7.4 phosphate buffer, ethanol) to each vial.

2. Equilibration:

- Causality: The system requires sufficient time and energy (agitation) for the dissolution process to reach a state of dynamic equilibrium. 24 to 48 hours is typically sufficient for most compounds. Temperature control is critical as solubility is temperature-dependent.

- Action: Seal the vials tightly to prevent solvent evaporation.

- Action: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation speed.

3. Phase Separation:

- Causality: The analysis must be performed only on the saturated solution (supernatant). Any suspended solid particles will artificially inflate the measured concentration.

- Action: After the equilibration period, remove the vials and allow them to stand briefly at the same constant temperature.

- Action: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

- Action: Carefully withdraw an aliquot of the clear supernatant. For ultimate certainty, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean analysis vial. Self-Validation Step: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

4. Analysis & Calculation:

- Causality: A pre-validated, sensitive, and linear analytical method is required for accurate quantification.

- Action: Prepare a calibration curve using stock solutions of known concentrations of this compound hydrochloride in the same solvent.

- Action: Dilute the supernatant sample with the solvent to fall within the linear range of the calibration curve.

- Action: Analyze the calibration standards and the diluted sample by a suitable method (HPLC-UV is often sufficient).

- Action: Calculate the concentration of the undiluted supernatant using the calibration curve and the dilution factor. This value represents the thermodynamic solubility.

Practical Implications and Troubleshooting

-

In Synthesis: When using this compound as a reactant in a nonpolar solvent like Dichloromethane (DCM), it will likely have low solubility, potentially leading to a heterogeneous reaction mixture. This can slow reaction rates. Using a polar co-solvent or a phase-transfer catalyst may be necessary.

-

In Formulation: For aqueous formulations, maintaining a pH well below the pKa of the amine (e.g., pH 4-6) is essential to ensure the compound remains in its highly soluble protonated form and does not precipitate over time.

-

Troubleshooting Precipitation: If the compound precipitates from an aqueous solution upon the addition of a basic reagent (e.g., triethylamine), it is a clear indication that the free amine has formed. To re-dissolve, the pH must be lowered by adding a dilute acid.

Conclusion

This compound hydrochloride is a molecule of dual character, whose solubility is governed by the strong, solubilizing effect of its hydrochloride group and the lipophilic nature of its ester and alkyl backbone. While specific quantitative solubility data is sparse in public literature, a firm grasp of its pH-dependent behavior provides the researcher with the predictive power to control its state in solution. For applications demanding high precision, the Shake-Flask method detailed herein provides a robust and reliable framework for empirical determination. Mastery of these principles enables more efficient process development, more stable formulations, and ultimately, more successful scientific outcomes.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 5-aminopentanoate

Abstract

Tert-butyl 5-aminopentanoate is a valuable bifunctional molecule increasingly utilized as a linker in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), and as a building block in complex organic synthesis.[1][2] Its structure, featuring a terminal primary amine and a sterically hindered tert-butyl ester, allows for sequential, chemoselective modifications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.

Introduction: The Strategic Importance of this compound

The utility of this compound stems from its orthogonal protecting group strategy. The tert-butyl ester protects the carboxylic acid moiety, which is stable to a wide range of nucleophilic and basic conditions, while the primary amine remains available for nucleophilic attack or acylation.[3] The tert-butyl group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[4] This differential reactivity is crucial in multi-step syntheses where precise control over reactive sites is paramount.

This guide will explore two principal and practical synthetic pathways:

-

Route A: A two-step sequence involving the N-Boc protection of 5-aminopentanoic acid followed by tert-butyl esterification.

-

Route B: A mild and efficient, single-step esterification using tert-butyl 2,2,2-trichloroacetimidate.

Each route will be discussed in detail, highlighting the rationale behind the chosen reagents and conditions.

Strategic Synthesis Pathways

The synthesis of this compound requires the selective formation of a tert-butyl ester in the presence of a primary amine. Direct esterification is often challenging due to the competing nucleophilicity of the amine and the harsh acidic conditions typically required for Fischer esterification, which can lead to side reactions.[5][6] Therefore, indirect methods are generally preferred.

Route A: Two-Step Protection-Esterification Strategy

This classic and reliable approach involves first protecting the more nucleophilic amine group, then esterifying the carboxylic acid, and finally deprotecting the amine. A common and effective implementation uses a tert-butyloxycarbonyl (Boc) group for transient amine protection.

// Nodes Start [label="5-Aminopentanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N-Boc Protection\n(Boc)₂O, Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Boc-5-aminopentanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Esterification\n(e.g., Isobutylene, H⁺ or\ntert-butyl alcohol, DCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Protected [label="Tert-butyl\n5-(Boc-amino)pentanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: N-Boc Deprotection\nTFA or HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Tert-butyl\n5-aminopentanoate", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product_Protected; Product_Protected -> Step3; Step3 -> Final_Product; }

Caption: Workflow for the Two-Step Protection-Esterification Strategy (Route A).

2.1. Principle and Rationale

The core principle of this route is to temporarily mask the amine's reactivity. The Boc group is ideal for this purpose as it is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) under mild basic conditions and is stable to the conditions required for the subsequent esterification.[3][7] Once the carboxylic acid is converted to its tert-butyl ester, the Boc group is selectively cleaved under acidic conditions that leave the newly formed ester intact.

2.2. Detailed Protocol: Route A

Step 2.2.1: Synthesis of 5-(tert-butoxycarbonylamino)pentanoic acid (Boc-5-Ava-OH)

This step involves the reaction of 5-aminopentanoic acid with di-tert-butyl dicarbonate.[7] The reaction is typically performed in a mixed solvent system (e.g., dioxane/water or THF/water) with a base like sodium hydroxide or sodium bicarbonate to neutralize the carboxylic acid and facilitate the reaction.

-

Materials:

-

5-Aminopentanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 5-aminopentanoic acid in a 1M NaOH aqueous solution in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-5-aminopentanoic acid as a white solid or oil.[8]

-

Step 2.2.2: Synthesis of Tert-butyl 5-(tert-butoxycarbonylamino)pentanoate

With the amine protected, the carboxylic acid can be esterified. A common method involves reaction with tert-butyl alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Materials:

-

Boc-5-aminopentanoic acid

-

Tert-butyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Boc-5-aminopentanoic acid, tert-butyl alcohol, and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrate and washings, and wash sequentially with 0.5 M citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the di-protected product.

-

Step 2.2.3: Deprotection to Yield this compound

The final step is the selective removal of the N-Boc group.[4]

-

Materials:

-

Tert-butyl 5-(tert-butoxycarbonylamino)pentanoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the di-protected intermediate in DCM.

-

Add an excess of TFA (typically 25-50% v/v) and stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer, filter, and concentrate to yield the final product, which can be further purified if necessary. The product is often isolated as its hydrochloride or trifluoroacetate salt for improved stability and handling.[2]

-

Route B: Direct Esterification via Trichloroacetimidate Method

This elegant method provides a milder and often more direct route to tert-butyl esters, avoiding the need for strong acid catalysts. It relies on the activation of tert-butanol as tert-butyl 2,2,2-trichloroacetimidate.[9]

// Nodes Start [label="5-Aminopentanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="tert-Butyl\n2,2,2-trichloroacetimidate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction with Lewis Acid Catalyst\n(e.g., BF₃·OEt₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Tert-butyl\n5-aminopentanoate", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="2,2,2-Trichloroacetamide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Reagent -> Step1; Step1 -> Final_Product; Step1 -> Byproduct [style=dashed]; }

Caption: Workflow for the Direct Trichloroacetimidate Esterification (Route B).

2.3. Principle and Rationale

The reaction proceeds via the protonation of the imidate nitrogen by the carboxylic acid, making it an excellent leaving group. The subsequent nucleophilic attack by the carboxylate oxygen on the tert-butyl group is catalyzed by a Lewis acid (e.g., BF₃·OEt₂).[10] This method is highly effective for sterically hindered esters and is compatible with a wide range of functional groups.[11][12] The primary amine of 5-aminopentanoic acid is typically protonated under these conditions, preventing it from competing as a nucleophile.

2.4. Detailed Protocol: Route B

-

Materials:

-

5-Aminopentanoic acid

-

Tert-butyl 2,2,2-trichloroacetimidate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., cyclohexane/DCM mixture)

-

-

Procedure:

-

Suspend 5-aminopentanoic acid in a mixture of anhydrous cyclohexane and DCM.

-

Add tert-butyl 2,2,2-trichloroacetimidate to the suspension.

-

Cool the mixture to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a catalytic amount of BF₃·OEt₂ dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to separate it from the trichloroacetamide byproduct.

-

Comparative Analysis of Synthetic Routes

The choice between these synthetic strategies depends on factors such as scale, available reagents, and desired purity.

| Parameter | Route A: Protection-Esterification | Route B: Trichloroacetimidate |

| Number of Steps | 2-3 (Protection, Esterification, Deprotection) | 1 |

| Overall Yield | Moderate to Good | Good to Excellent[9] |

| Scalability | Well-established and scalable | Scalable, but reagent cost may be a factor |

| Reagent Cost/Toxicity | (Boc)₂O is common; DCC is a sensitizer | Trichloroacetonitrile is toxic; reagent is moisture sensitive |

| Byproducts | Dicyclohexylurea (DCU) can be difficult to remove | Trichloroacetamide is generally easier to remove |

| Mildness of Conditions | Generally mild, except for final deprotection step | Very mild, avoids strong acids/bases |

| Substrate Scope | Very broad | Broad, excellent for acid-sensitive substrates[10] |

Conclusion and Recommendations

Both Route A and Route B represent viable and effective methods for the synthesis of this compound.

-

Route A is a robust and well-understood pathway. Its multi-step nature offers clear checkpoints for purification and characterization, which can be advantageous for ensuring high purity, albeit at the cost of atom economy and overall yield.

-

Route B offers a more elegant and efficient alternative. Its single-step process under mild conditions makes it an attractive option, particularly for substrates containing sensitive functional groups.[10][12] The primary considerations for this route are the handling of the moisture-sensitive and potentially costly trichloroacetimidate reagent.

For large-scale industrial production, the efficiency and reduced number of steps in Route B may be preferable, provided the reagent costs are manageable. For laboratory-scale synthesis, particularly in academic or early-stage drug discovery settings, the reliability and familiarity of Route A make it a consistently dependable choice.

References

- 1. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cas 27219-07-4,Boc-5-aminopentanoic acid | lookchem [lookchem.com]

- 9. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl 2,2,2-trichloroacetimidate|lookchem [lookchem.com]

- 12. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 5-aminopentanoate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl 5-aminopentanoate, a versatile building block crucial in pharmaceutical research and development. From sourcing and quality control to synthesis and application, this document offers field-proven insights to empower researchers, scientists, and drug development professionals in their endeavors.

Strategic Sourcing of this compound

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research and development. The selection of a reliable supplier for this compound (and its commonly used hydrochloride salt) directly impacts the reproducibility of synthetic routes and the purity of final compounds.

Identifying Reputable Suppliers

A multitude of chemical suppliers offer this compound. However, quality, documentation, and customer support can vary significantly. The following table summarizes a selection of established suppliers, providing key information to aid in the procurement process.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |

| Chem-Impex | This compound hydrochloride | 1283760-93-9 | ≥ 97% | Offers detailed product specifications and safety data sheets.[1][2] |

| BLD Pharm | This compound, this compound hydrochloride | 63984-03-2, 1283760-93-9 | Varies | Provides access to analytical data such as NMR, HPLC, and LC-MS.[3] |

| ChemShuttle | This compound | 63984-03-2 | High Purity | Specializes in intermediates for drug development.[4] |

| ECHEMI | This compound | 63984-03-2 | Varies | Online marketplace with multiple listed suppliers.[5] |

| Ambeed | This compound hydrochloride | 1283760-93-9 | High Purity | Provides comprehensive analytical data.[6] |

| Advanced ChemBlocks | 5-Aminopentanoic acid tert-butyl ester hydrochloride | 1283760-93-9 | 95% | Offers a range of building blocks for research.[7] |

| Key Organics | This compound | 63984-03-2 | >95% | Provides Safety Data Sheets and Certificates of Analysis.[4] |

It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier prior to purchase. The CoA provides critical data on the purity, identity, and presence of any impurities for a specific batch of the chemical.

The Significance of the Hydrochloride Salt

For many applications, this compound is supplied as its hydrochloride salt. This form offers several advantages, including enhanced stability and improved solubility in various solvents, which can be beneficial for reaction setup and purification.[1][2]

Synthesis of this compound: A Step-by-Step Protocol

While commercially available, understanding the synthesis of this compound can be invaluable for troubleshooting and for developing novel analogs. A common and efficient method involves the esterification of 5-aminopentanoic acid.

Reaction Workflow

References

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. keyorganics.net [keyorganics.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-tert-butyl 4,5-diamino-5-oxopentanoate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 4,5-diamino-5-oxopentanoate, a protected derivative of the amino acid L-glutamine, is a critical building block in modern medicinal chemistry. Its unique structural features, particularly the tert-butyl ester protecting group, offer strategic advantages in complex multi-step syntheses of pharmacologically active molecules. This guide provides an in-depth analysis of its commercial availability, examines the nuances of its synthesis, and explores its applications, with a focus on providing practical insights for researchers in the field.

While commercially available, the quality and scalability of (S)-tert-butyl 4,5-diamino-5-oxopentanoate can present challenges. As noted in patent literature, the hydrochloride salt is typically available in gram quantities, but the cost can be significant for large-scale preparations, with prices ranging from $300 to $800 per 100g.[1] Furthermore, delivery times can be lengthy, and the reported chemical purity of 95-98% may not always be accompanied by well-defined data on chiral purity.[1] This underscores the importance of robust analytical methods for quality control and the need for scalable and cost-effective synthesis routes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-tert-butyl 4,5-diamino-5-oxopentanoate is fundamental for its effective use in synthesis and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C9H18N2O3 | PubChem[2] |

| Molecular Weight | 202.25 g/mol | PubChem[2] |

| CAS Number | 17193-29-2 | Sigma-Aldrich, Appretech Scientific Limited[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 357.1 ± 37.0 °C at 760 mmHg | Sigma-Aldrich |

| Storage Temperature | -20°C | Sigma-Aldrich |

Commercial Availability and Supplier Landscape

(S)-tert-butyl 4,5-diamino-5-oxopentanoate and its hydrochloride salt are available from a range of chemical suppliers. However, it is crucial for researchers to exercise due diligence when sourcing this reagent, paying close attention to the purity specifications and the availability of comprehensive analytical data.

Key Suppliers:

-

Sigma-Aldrich: Offers (S)-tert-butyl 4,5-diamino-5-oxopentanoate with a reported purity of 97%.

-

ChemScene LLC: Listed as a preferred partner on Sigma-Aldrich, also provides this compound.[4]

-

Universal Biologicals: Supplies the hydrochloride salt of tert-butyl (S)-4,5-diamino-5-oxopentanoate.[4]

-

Simson Pharma Limited: Offers tert-butyl(S)-4,5-diamino-5-oxopentanoate Hydrochloride and provides a Certificate of Analysis with their products.

-

Appretech Scientific Limited: Lists tert-butyl (S)-4,5-diamino-5-oxopentanoate with a minimum purity of 98%.[3]

-

CP Lab Safety: Provides (S)-Tert-Butyl 4, 5-Diamino-5-Oxopentanoate with a minimum purity of 97%, intended for professional research and manufacturing use.[5]

It is important to note that this compound is intended for research and manufacturing purposes only and is not for medical or consumer use.[5]

Synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate

The synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate is a critical area of process development, as existing methods reported in the literature have limitations for large-scale production.[1][6] Challenges include the use of large solvent volumes and purification steps that can lead to variable purity.[1][6]

A common precursor for the synthesis is L-glutamic acid.[7] One patented approach involves the ring-opening of an N-protected oxazolidin-5-one moiety with ammonia or a protected amine.[1][6] This method aims to provide a more controlled and scalable process.

Illustrative Synthetic Pathway

The following diagram outlines a generalized synthetic approach, highlighting the key transformations.

Caption: Generalized synthetic workflow for (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

Applications in Drug Discovery and Development

The primary application of (S)-tert-butyl 4,5-diamino-5-oxopentanoate lies in its role as a key intermediate in the synthesis of complex molecules, particularly those containing an (S)-2-aminoglutarimide moiety.[1][6] This structural motif is present in a number of potent therapeutic agents.

Synthesis of Glutarimide-Containing Compounds

A notable application is in the preparation of compounds like (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, where it serves as a crucial starting material for constructing the (S)-2-aminoglutarimide portion of the molecule.[1]

Role in Prodrug Development

The tert-butyl ester group can also be strategically employed in the design of prodrugs. For instance, tert-butyl ester-based prodrugs of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON) have been developed to enhance metabolic stability and improve tumor delivery.[8][9]

Use in Peptide Synthesis

As a derivative of L-glutamine, this compound and its analogs are valuable in peptide synthesis. The tert-butyl ester provides a stable protecting group for the carboxylic acid, preventing unwanted side reactions during peptide coupling.[7]

Experimental Protocol: Quality Control and Analysis

Given the potential for variability in commercial batches, a robust quality control protocol is essential.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL in the mobile phase).

-

Prepare a sample solution of the batch to be tested at the same concentration.

-

Inject both the standard and sample solutions into the HPLC system.

-

Compare the peak areas of the main component and any impurities to calculate the purity.

-

2. Chiral Purity Determination by Chiral HPLC

-

Objective: To determine the enantiomeric excess of the (S)-enantiomer.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A chiral stationary phase column suitable for separating amino acid derivatives.

-

Mobile Phase: An appropriate mixture of hexane and isopropanol, as recommended by the column manufacturer.

-

Procedure:

-

Dissolve a sample of the compound in the mobile phase.

-

Inject the sample into the chiral HPLC system.

-

The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess by comparing the peak areas of the (S) and (R) enantiomers.

-

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Procedure:

-

Dissolve a small amount of the sample in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The resulting spectra should be consistent with the expected chemical shifts and coupling constants for (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

-

Logical Workflow for Sourcing and Utilization

The following diagram illustrates a logical workflow for researchers from sourcing to application of this critical reagent.

Caption: Decision workflow for sourcing and using (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

Conclusion

(S)-tert-butyl 4,5-diamino-5-oxopentanoate is an indispensable reagent for the synthesis of complex nitrogen-containing molecules, particularly in the development of novel therapeutics. While its commercial availability has improved, researchers must remain vigilant regarding its quality and purity. A thorough understanding of its properties, coupled with robust in-house analytical verification, is paramount to ensure the success and reproducibility of synthetic endeavors. The development of more efficient and scalable synthetic routes remains an important area of research to meet the growing demand for this versatile building block in the pharmaceutical industry.

References

- 1. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 2. Tert-butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 7. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage conditions for Tert-butyl 5-aminopentanoate hydrochloride

An In-Depth Technical Guide to the Optimal Storage of Tert-butyl 5-aminopentanoate Hydrochloride

Authored by a Senior Application Scientist

Preamble: The Imperative of Precision in Preclinical Research

In the landscape of drug discovery and development, the integrity of our starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately translatable data are built. This compound hydrochloride is a versatile intermediate, frequently employed in the synthesis of novel pharmaceutical agents and in peptide chemistry.[1] Its molecular stability is paramount. This guide moves beyond simplistic storage instructions to provide a comprehensive, scientifically-grounded framework for the handling and storage of this critical reagent. Adherence to these protocols is essential for safeguarding its chemical fidelity from the moment of receipt to its final use in an experimental workflow.

Core Storage Parameters: A Quantitative Overview

The stability of this compound hydrochloride is contingent upon a controlled environment. The following parameters represent the synthesized recommendations from leading suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes rates of potential hydrolytic and thermal degradation. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and potential slow oxidation. |

| Container | Tightly Sealed, Original Packaging | Protects from atmospheric contaminants, especially moisture.[2][3] |

| Light | Amber Vial / Store in a Dark Place | Mitigates risk of photodegradation.[3] |

| Location | Dry, Well-Ventilated Area | Ensures a stable external environment and prevents moisture ingress.[2] |

The Scientific Basis for Stringent Storage Conditions

Understanding the chemical causality behind storage recommendations empowers researchers to make informed decisions and troubleshoot potential issues.

Temperature: Mitigating Thermal and Hydrolytic Degradation

The recommendation for refrigerated storage (2°C to 8°C) is the primary defense against chemical degradation.[1][4] this compound hydrochloride possesses two key functional groups susceptible to degradation: the tert-butyl ester and the primary amine hydrochloride salt.

-

Ester Hydrolysis: The tert-butyl ester, while relatively stable, can undergo hydrolysis to form tert-butanol and 5-aminopentanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by elevated temperatures. Storing at reduced temperatures significantly slows the kinetics of this undesirable reaction.

-

Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere. Refrigeration helps maintain a low-humidity environment within a sealed container, reducing water uptake that could both physically alter the compound (clumping) and facilitate hydrolysis.

Atmospheric Control: The Case for an Inert Environment

Storing the compound under an inert atmosphere, such as argon or nitrogen, is a critical best practice.[4] This serves two main purposes:

-

Exclusion of Moisture: As discussed, water is a key reactant in the degradation of the ester. An inert atmosphere displaces moist air from the container's headspace, providing a robust barrier against hydrolysis.

-

Prevention of Oxidation: While the molecule is not acutely susceptible to oxidation, prolonged exposure to atmospheric oxygen over months or years, especially if catalyzed by trace metal impurities, can lead to degradation of the primary amine.

For these reasons, the container must be kept tightly closed at all times when not in use.[2][3][5]

Incompatible Materials: Preventing Exothermic and Degradative Reactions

Safety data sheets explicitly warn against storing this compound hydrochloride with strong oxidizing agents .[2][3][6] Contact with such agents could lead to a vigorous, exothermic reaction, compromising the integrity of the material and posing a significant safety hazard. It is crucial to segregate this compound from classes of chemicals like peroxides, nitrates, and permanganates within the laboratory storage scheme.[7]

Standard Operating Protocol: From Receipt to Use

A self-validating system for handling ensures that the compound's purity is maintained throughout its lifecycle in the lab. The following workflow is a recommended best practice.

Workflow for Handling and Storage

Caption: Workflow for maintaining the integrity of this compound hydrochloride.

Step-by-Step Methodology:

-

Receipt and Inspection:

-

Upon receipt, immediately inspect the external packaging for any signs of damage.

-

Verify that the manufacturer's seal on the primary container is intact.

-

Cross-reference the received product with the Certificate of Analysis (CoA) to confirm identity and purity.

-

-

Entry into Storage:

-

Log the compound into the laboratory inventory system, noting the date of receipt and assigned lot number.

-

Place the container in a designated, labeled area within a refrigerator maintained at 2-8°C. This area should be away from incompatible materials.[3]

-

-

Aliquoting for Experimental Use:

-

Before opening, place the sealed container in a desiccator at room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

-

Conduct all weighing and handling in a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as the compound is a skin and eye irritant.[2]

-

Quickly weigh the desired amount and securely close the primary container.

-

For optimal long-term stability of the bulk supply, it is highly recommended to backfill the container's headspace with an inert gas (e.g., argon) before resealing.

-

Immediately return the primary container to refrigerated storage.

-

Stability Profile and Degradation Pathways

While stable under the recommended conditions, deviation from these protocols can lead to degradation.[6]

-

Primary Degradation Pathway: The most probable route of degradation is the hydrolysis of the tert-butyl ester, particularly in the presence of moisture. This will result in the formation of 5-aminopentanoic acid hydrochloride and tert-butanol, compromising the purity and potentially affecting reaction outcomes.

-